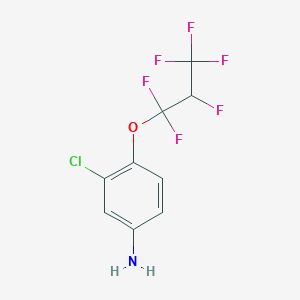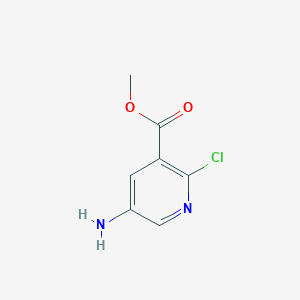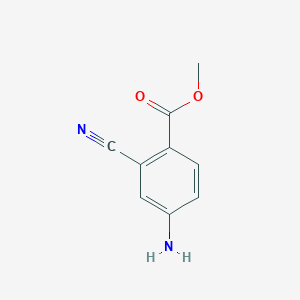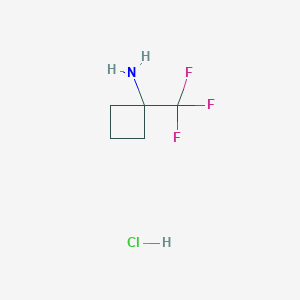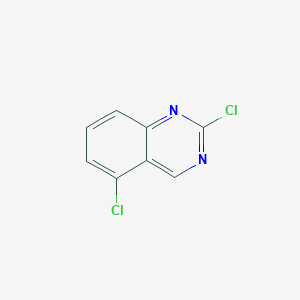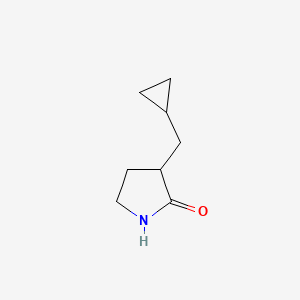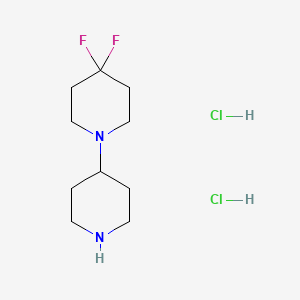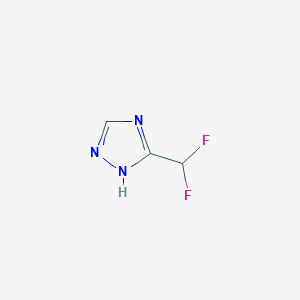
Methyl 2-(4-bromo-2-fluorophenyl)acetate
概要
説明
“Methyl 2-(4-bromo-2-fluorophenyl)acetate” is a chemical compound with the molecular formula C9H8BrFO2 . It has a molecular weight of 247.06 g/mol . This compound is typically stored at room temperature and appears as a colorless to yellow liquid .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-bromo-2-fluorophenyl)acetate” consists of a methyl ester group attached to a phenyl ring, which is substituted with bromine and fluorine atoms . The InChI code for this compound is 1S/C9H8BrFO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-(4-bromo-2-fluorophenyl)acetate” has a molecular weight of 247.06 g/mol . It has a topological polar surface area of 26.3 Ų and a complexity of 187 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 3 . The compound is a liquid at room temperature .科学的研究の応用
Synthesis of Fluorinated Compounds : Methyl 2-(4-bromo-2-fluorophenyl)acetate is used in the synthesis of various fluorinated compounds. For instance, the study by Banks & Hwang (1994) discusses the production of fluoroarylketones, highlighting the compound's role in creating intermediates for radiopharmaceuticals.
Pharmaceutical Intermediate Synthesis : This compound is a key intermediate in the synthesis of pharmaceuticals. For example, Zhang Yi-fan (2010) describes its use in the synthesis of atorvastatin calcium, a widely used cholesterol-lowering medication.
Organic Chemistry and Drug Development : The compound is significant in the field of organic chemistry, especially in the development of new drugs. The work by Qiu et al. (2009) on the synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for the manufacture of flurbiprofen, demonstrates this application.
Enantioselective Microbial Reduction : Research like that conducted by Patel et al. (2004) showcases the compound's role in enantioselective microbial reduction, a process vital for producing certain pharmaceuticals.
Synthesis of Novel Molecules : The compound is used in the synthesis of various novel molecules, which can have potential applications in different fields. An example of this is the study by Saeed et al. (2010) that involves synthesizing new compounds with potential antimicrobial activities.
Radiofluorination for Medical Imaging : The study by Balandeh et al. (2017) discusses the electrochemical fluorination and radiofluorination of methyl(phenylthio)acetate, demonstrating its potential use in medical imaging.
Preparation of Drug Intermediates : Min (2015) describes an experiment for preparing drug intermediates, underlining the compound's role in educational settings and research labs.
Safety and Hazards
This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
methyl 2-(4-bromo-2-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGQCRUYARHQGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700138 | |
| Record name | Methyl (4-bromo-2-fluorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-bromo-2-fluorophenyl)acetate | |
CAS RN |
193290-19-6 | |
| Record name | Methyl (4-bromo-2-fluorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1424213.png)
![6-Chloro-1h-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424214.png)
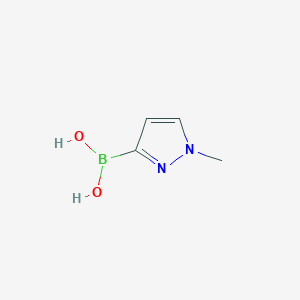
![5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424217.png)
![7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424218.png)
